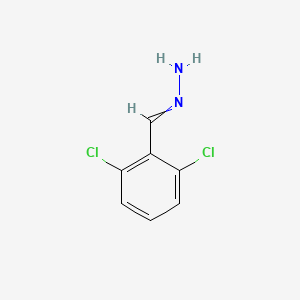

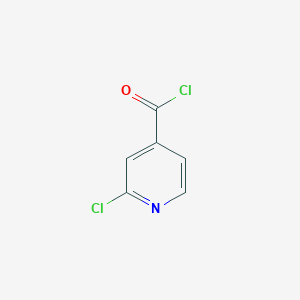

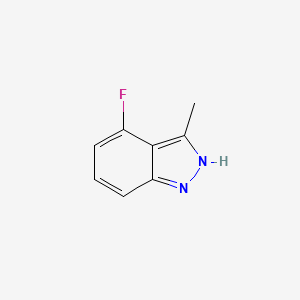

![molecular formula C16H10FNO3 B1334727 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 82585-50-0](/img/structure/B1334727.png)

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)” was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound “7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one” is reported to be 312.3 .Aplicaciones Científicas De Investigación

Antiviral Activity

Isoindole-1,3-dione derivatives have been reported to exhibit antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the 4-fluorophenyl group may contribute to the compound’s ability to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate.

Anti-inflammatory Activity

The anti-inflammatory potential of isoindole derivatives is significant due to their ability to modulate biological pathways involved in inflammation. These compounds can be designed to target specific inflammatory markers, providing a pathway for the development of new anti-inflammatory drugs .

Anticancer Activity

Isoindoline-1,3-dione derivatives have been synthesized and investigated for their cytotoxic effects on blood cancer cell lines . The structural features of these compounds, including the fluorophenyl moiety, may allow them to induce apoptosis in cancer cells or inhibit cell proliferation.

Antioxidant Properties

The indole nucleus, which is part of the compound’s structure, is known for its antioxidant activity. This activity is crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Antimicrobial Effects

Indole derivatives have been explored for their antimicrobial effects, which include combating bacteria and fungi. The structural diversity of these compounds allows for the targeting of different microbial pathways, enhancing their potential as antimicrobial agents .

Antitubercular Activity

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, isoindole derivatives offer a promising avenue for new antitubercular drugs. Their mechanism may involve disrupting the bacterial cell wall or interfering with essential bacterial enzymes .

Antidiabetic Potential

The modulation of metabolic pathways by isoindole derivatives suggests their potential use in managing diabetes. These compounds could be designed to influence insulin release or to improve insulin sensitivity .

Antimalarial Activity

Indole derivatives have shown activity against the malaria parasite, which continues to be a major global health concern. The compounds could interfere with the life cycle of the parasite or inhibit enzymes critical to its survival .

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives, a class to which this compound belongs, are known to interact with various biological targets, including the human dopamine receptor d2 .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can interact with their targets, such as the dopamine receptor d2, and modulate their activity .

Biochemical Pathways

Given its potential interaction with the dopamine receptor d2, it may influence dopaminergic signaling pathways .

Pharmacokinetics

Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .

Result of Action

Isoindoline-1,3-dione derivatives have been suggested to have potential applications as antipsychotic agents, indicating they may have neuroprotective effects .

Action Environment

The synthesis of isoindoline-1,3-dione derivatives has been reported to be performed under solventless conditions, suggesting that the compound might be stable under a variety of environmental conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGRSUULHMUPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384650 | |

| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

82585-50-0 | |

| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

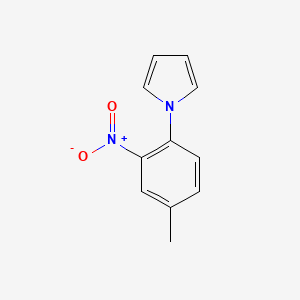

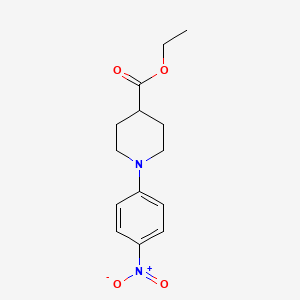

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)

![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)